

A Technical Guide to High-Purity MC-Peg2-NH2 for Drug Development

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Compound of Interest

Compound Name: MC-Peg2-NH2

Cat. No.: B12402793

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity **MC-Peg2-NH2**, a heterobifunctional linker critical in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This guide details the core technical specifications from various commercial suppliers, provides detailed experimental protocols for its use, and outlines a logical framework for supplier selection.

Introduction to MC-Peg2-NH2

MC-Peg2-NH2, with the CAS Number 640267-62-5, is a versatile crosslinker featuring a maleimide (MC) group at one terminus and a primary amine (NH2) at the other, connected by a two-unit polyethylene glycol (PEG2) spacer. The maleimide group selectively reacts with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond. The primary amine group can be conjugated to carboxyl groups, activated esters, or other amine-reactive functionalities.

The incorporation of the hydrophilic PEG2 spacer enhances the solubility of the resulting conjugate, can reduce steric hindrance, and may improve the pharmacokinetic properties of the final biotherapeutic. These characteristics make **MC-Peg2-NH2** an invaluable tool in the targeted delivery of therapeutic agents.

Commercial Suppliers and Product Specifications

The selection of a high-purity **MC-Peg2-NH2** linker is paramount to ensure the quality, reproducibility, and efficacy of the final bioconjugate. A number of commercial suppliers offer this critical reagent. The following table summarizes the key specifications from a selection of these vendors to facilitate a comparative analysis.

Supplier	Product Name	CAS Number	Molecular Weight (g/mol)	Purity	Storage Conditions
Precise PEG	MC-PEG2-NH2	640267-62-5	341.4	> 96%	-20°C
InvivoChem	MC-PEG2-NH2	640267-62-5	341.4	> 98%	-20°C, protected from moisture and light
GlpBio	MC-PEG2-NH2	640267-62-5	341.4	> 98%	-20°C, away from moisture and light
APExBIO	MC-PEG2-NH2	640267-62-5	341.41	> 98%	-20°C
MedChemExpress	MC-PEG2-NH2	640267-62-5	341.4	> 98%	-20°C (Powder, 3 years); -80°C (in solvent, 6 months)
TargetMol (via Sigma-Aldrich)	MC-PEG2-NH2	640267-62-5	341.4	Not specified	-20°C or -80°C

Experimental Protocols

The use of **MC-Peg2-NH2** in bioconjugation typically follows a two-step process. The first step involves the reaction of the maleimide group with a thiol-containing molecule, such as a

partially reduced antibody. The second step is the conjugation of the amine group of the linker to a second molecule, often a cytotoxic drug, that contains a carboxyl group.

Step 1: Thiol-Maleimide Conjugation

This protocol outlines the conjugation of the maleimide group of **MC-Peg2-NH2** to a thiol-containing protein, such as a cysteine-engineered or partially reduced antibody.

Materials:

- Thiol-containing protein (e.g., antibody)
- **MC-Peg2-NH2**
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
- Reducing Agent (optional, for antibodies with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
- Quenching Reagent: N-acetylcysteine or L-cysteine
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

- Preparation of the Thiol-Containing Protein:
 - If the protein already contains free thiols, dissolve it in degassed conjugation buffer to a concentration of 1-10 mg/mL.
 - For proteins with disulfide bonds (e.g., antibodies), partial reduction is necessary. Dissolve the antibody in conjugation buffer and add a 10-20 fold molar excess of TCEP. Incubate at 37°C for 1-2 hours. Remove excess TCEP using a desalting column or dialysis against the conjugation buffer.
- Preparation of the **MC-Peg2-NH2** Solution:

- Dissolve **MC-Peg2-NH2** in anhydrous DMF or DMSO to a concentration of 10 mM.
- Conjugation Reaction:
 - Add a 5-20 fold molar excess of the **MC-Peg2-NH2** solution to the thiol-containing protein solution with gentle stirring.
 - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Quenching the Reaction:
 - To stop the conjugation reaction, add a 2-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) over the initial amount of **MC-Peg2-NH2**. Incubate for 20 minutes at room temperature.
- Purification of the Conjugate:
 - Remove unreacted linker and quenching reagent by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS).

Step 2: Amine-Carboxyl Conjugation using EDC/NHS Chemistry

This protocol describes the conjugation of the amine group of the linker-modified protein to a carboxyl-containing molecule (e.g., a cytotoxic drug).

Materials:

- Amine-functionalized protein (from Step 1)
- Carboxyl-containing molecule (e.g., drug)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: PBS, pH 7.2-7.5
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Anhydrous DMF or DMSO
- Purification system (e.g., SEC or dialysis)

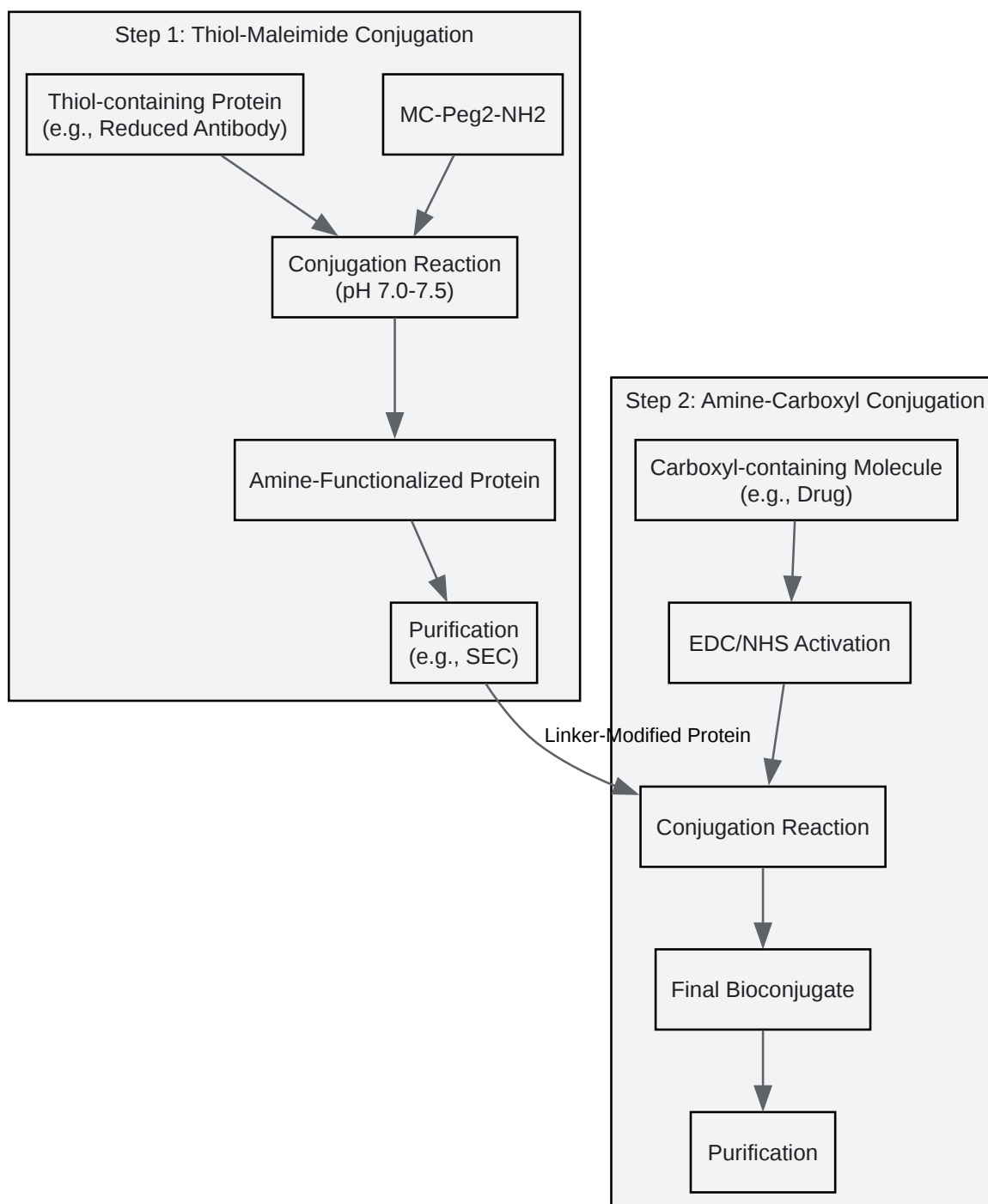
Procedure:

- Activation of the Carboxyl-Containing Molecule:
 - Dissolve the carboxyl-containing molecule in anhydrous DMF or DMSO.
 - Add a 1.5-fold molar excess of EDC and a 2-fold molar excess of NHS (or Sulfo-NHS for improved aqueous solubility).
 - Incubate for 15-30 minutes at room temperature to form the NHS ester.
- Conjugation to the Amine-Functionalized Protein:
 - Add the activated carboxyl-containing molecule solution to the purified amine-functionalized protein from Step 1. A 3-5 fold molar excess of the activated molecule is recommended.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching the Reaction:
 - Add quenching buffer to a final concentration of 10-50 mM Tris to stop the reaction. Incubate for 15 minutes.
- Purification of the Final Bioconjugate:
 - Purify the final conjugate using SEC or dialysis to remove unreacted drug-linker and byproducts.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Two-Step Bioconjugation

The following diagram illustrates the sequential steps involved in a typical two-step bioconjugation process using **MC-Peg2-NH₂**.

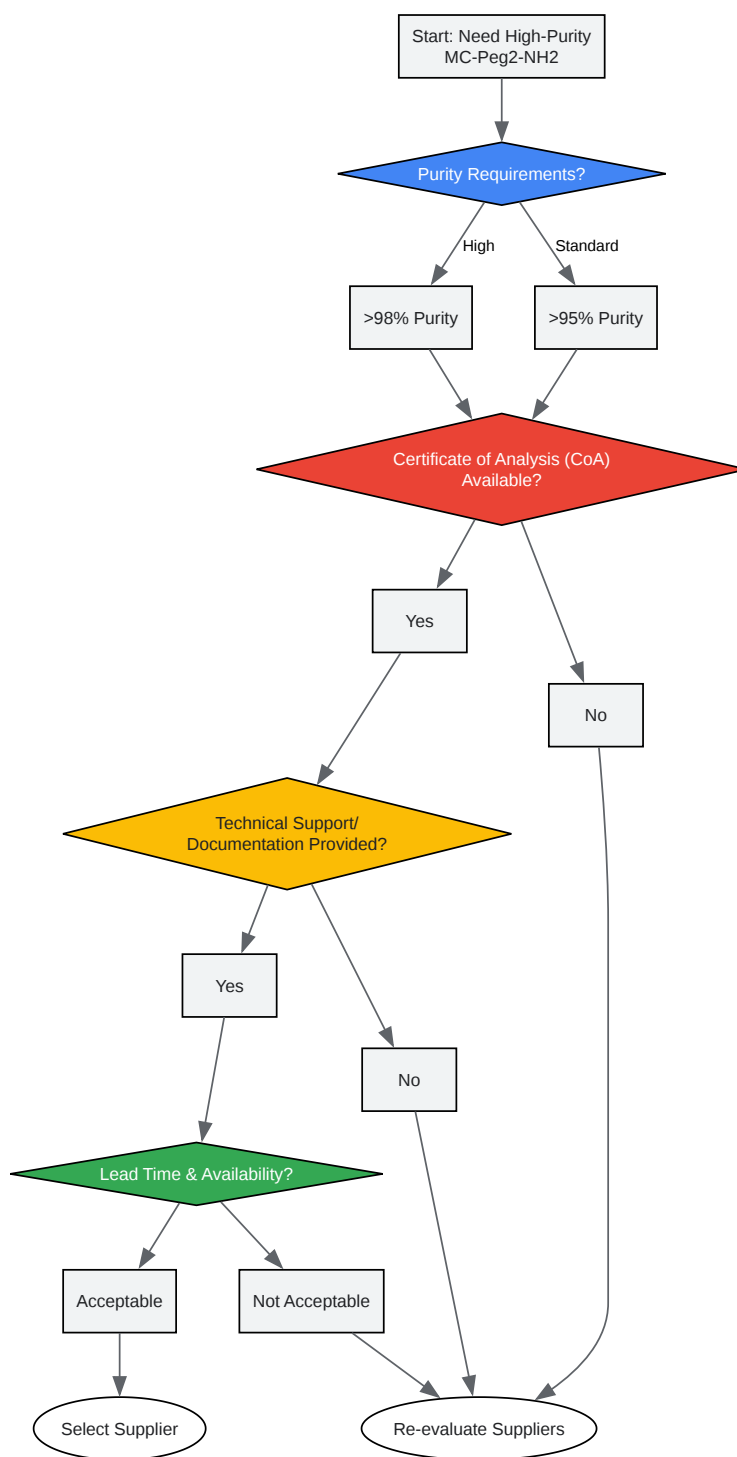


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Caption: Workflow for two-step bioconjugation with **MC-Peg2-NH2**.

Decision Tree for Supplier Selection

Selecting the right supplier for **MC-Peg2-NH2** is a critical decision that can impact the quality and reproducibility of research. The following decision tree provides a logical framework for this selection process.



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Caption: Decision tree for selecting a commercial supplier.

Conclusion

High-purity **MC-Peg2-NH2** is a fundamental building block in the construction of sophisticated bioconjugates for research, diagnostics, and therapeutic applications. A thorough understanding of its chemical properties, coupled with the selection of a reliable commercial supplier and the implementation of robust experimental protocols, is essential for the successful development of novel biotherapeutics. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this powerful crosslinking reagent.

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